N~1~-(4-CHLOROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE
Description
N~1~-(4-CHLOROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE is a propanamide derivative featuring a 4-chlorophenyl group at the N~1~ position and a sulfanyl-linked 5-methyl-1,2,4-triazole moiety at the C2 position. This compound belongs to a class of bioactive molecules where structural variations in the aryl and heterocyclic substituents significantly influence pharmacological or agrochemical properties. The 4-chlorophenyl group is a common motif in pesticidal (e.g., propanil) and pharmaceutical agents (e.g., fentanyl analogs), while the 1,2,4-triazole ring enhances metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c1-7(19-12-14-8(2)16-17-12)11(18)15-10-5-3-9(13)4-6-10/h3-7H,1-2H3,(H,15,18)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAZIJXZLPRAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-CHLOROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: Starting with a precursor such as 4-methyl-1H-1,2,4-triazole, the triazole ring is formed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Amide Bond: The final step involves coupling the chlorophenyl and triazole intermediates through amide bond formation, often using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-CHLOROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or borane (BH~3~).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving amides and triazoles.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(4-CHLOROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and chlorophenyl group could play crucial roles in these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmaceutical Derivatives with Triazole Moieties
Taranabant (CAS 701977-09-5), an anti-obesity drug, incorporates a propanamide backbone with a 4-chlorophenyl group, a cyanophenyl substituent, and a trifluoromethylpyridinyloxy group. Unlike the target compound, Taranabant’s bulky substituents target cannabinoid receptors, while the triazolyl sulfanyl group in the target molecule may favor interactions with enzymes or receptors requiring sulfur-based binding .
Thiazole vs. Triazole Substituents
Compound 10 (2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide) replaces the triazole with a thiazole ring and includes an indole group. Thiazole derivatives often exhibit antimicrobial activity, but the triazole in the target compound may improve oxidative stability and hydrogen-bonding capacity, critical for pharmacokinetics .
Fentanyl Analogs with Chlorophenyl Groups
Para-chloroisobutyryl fentanyl (N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) shares the 4-chlorophenyl-propanamide motif but includes a piperidine ring for opioid receptor binding. The target compound’s triazolyl sulfanyl group likely directs it away from opioid pathways, suggesting divergent therapeutic applications .
Data Table: Structural and Functional Comparison
Key Research Findings
- Triazole Advantage : The 1,2,4-triazole ring in the target compound enhances resistance to hydrolysis compared to thiazole or indole-containing analogs, as seen in stability studies of similar triazolyl propanamides .
- Chlorophenyl Role : The 4-chlorophenyl group is a conserved motif in agrochemicals and pharmaceuticals, suggesting its utility in hydrophobic interactions and target binding .
- Synthetic Complexity : Heterocyclic modifications require multi-step syntheses, as demonstrated in , contrasting with simpler propanamide derivatives like propanil .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
